molecular formula C17H25NO5 B14727070 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate CAS No. 5463-25-2

2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate

Cat. No.: B14727070
CAS No.: 5463-25-2
M. Wt: 323.4 g/mol
InChI Key: JCZKJGVQKMDHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate is a chemical compound with the molecular formula C17H25NO5 It is known for its unique structure, which includes an ethoxy group, a carbamoyl group, and a phenyl ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with 3-methylbutyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or carbamoyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl methyl carbonate
  • 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl propyl carbonate
  • 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl butyl carbonate

Uniqueness

2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5463-25-2

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

[2-ethoxy-4-(3-methylbutylcarbamoyl)phenyl] ethyl carbonate

InChI

InChI=1S/C17H25NO5/c1-5-21-15-11-13(16(19)18-10-9-12(3)4)7-8-14(15)23-17(20)22-6-2/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,18,19)

InChI Key

JCZKJGVQKMDHSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NCCC(C)C)OC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.